N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indolizine-2-carboxamide
Description
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indolizine-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, a piperidine ring, and an indolizine carboxamide moiety
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)15-4-5-18(24-12-15)26-9-6-16(7-10-26)25-19(28)14-11-17-3-1-2-8-27(17)13-14/h1-5,8,11-13,16H,6-7,9-10H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMQOXUKRSNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN3C=CC=CC3=C2)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indolizine-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of 5-(trifluoromethyl)pyridine with piperidine under controlled conditions.
Indolizine Formation: The indolizine ring is synthesized separately, often starting from pyridine derivatives through cyclization reactions.
Coupling Reaction: The piperidine intermediate is then coupled with the indolizine carboxamide under conditions that facilitate the formation of the final compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indolizine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, particularly those involving receptor-ligand interactions.
Industrial Applications: Its stability and reactivity make it a candidate for various industrial applications, including as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indolizine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indole-2-carboxamide
- N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrole-2-carboxamide
Uniqueness
Compared to similar compounds, N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]indolizine-2-carboxamide is unique due to the presence of the indolizine ring, which may confer distinct biological activities and binding properties. The trifluoromethyl group also enhances its metabolic stability and bioavailability, making it a promising candidate for further development.
This compound’s unique combination of structural features and potential biological activities makes it a valuable subject for ongoing research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
